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Compound of Interest

Compound Name: Hdac-IN-73

Cat. No.: B15580579

An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of the
Potent Histone Deacetylase Inhibitor, Hdac-IN-73.

Introduction

Hdac-IN-73, also identified as compound P-503, is a novel and potent inhibitor of histone
deacetylases (HDACS), a class of enzymes that play a crucial role in the epigenetic regulation
of gene expression. As a synthetic analogue of Psammaplin A, a marine natural product, Hdac-
IN-73 has garnered significant interest within the scientific community for its pronounced anti-
tumor activities. This technical guide provides a comprehensive overview of the chemical
structure, physicochemical properties, and biological effects of Hdac-IN-73, tailored for
researchers, scientists, and professionals in the field of drug development. The information
compiled herein is based on available scientific literature and aims to be a valuable resource
for furthering our understanding and potential therapeutic applications of this compound.

Chemical Structure and Physicochemical Properties

Hdac-IN-73 is a symmetrical diselenide analogue of Psammaplin A, characterized by the
replacement of the disulfide bond with a diselenide bond. This structural modification has been
shown to significantly enhance its biological activity.[1]
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Property Value Reference
Chemical Formula C22H24Br2N4O6Se2 [2]
Molecular Weight 758.18 g/mol [2]
CAS Number 2323571-16-8 [2]

0OC1=CC=C(C/C(C(NCC[S€]
[Se]CCNC(/C(CC2=CC=C(0)C

SMILES [2]
(Br)=C2)=N/0)=0)=0)=N\0O)C
=C1Br
Appearance Solid General knowledge
Storage Store at -20°C General knowledge

Biological Activity and Mechanism of Action

Hdac-IN-73 exhibits potent inhibitory activity against histone deacetylases, particularly HDAC1
and HDACSG. The inhibition of these enzymes leads to an increase in the acetylation of histone
and non-histone proteins, which in turn modulates gene expression, leading to various cellular

responses.
Assay Cell Line ICs0 (M) Reference
HDACT1. Inhibition - 0.17 2]
HDACS Inhibition - 0.49 [2]

Antiproliferative
o HCT116 Potent [2]
Activity

The primary mechanism of action of Hdac-IN-73 is the inhibition of HDAC enzymes. This leads
to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and the
transcription of genes that can induce cell cycle arrest and apoptosis.[2] Furthermore, Hdac-IN-
73 has been observed to induce apoptosis and cause cell cycle arrest at the G2/M phase in
cancer cells.[1][2]
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In Vivo Activity

In a xenograft model using HCT116 human colorectal carcinoma cells, Hdac-IN-73
demonstrated notable anti-tumor activity. However, it is important to note that toxicity was also
observed at the tested dosage.[2]

Animal Model Dosage Route Results Reference

Significant tumor
HCT116 ] growth inhibition,
5 mg/kg i.p. .
Xenograft but with

observed toxicity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Hdac-IN-
73. These protocols are based on standard laboratory procedures and can be adapted for
specific experimental needs.

Synthesis of Hdac-IN-73 (as a Psammaplin A Analogue)

The synthesis of Hdac-IN-73, a diselenide analogue of Psammaplin A, involves a multi-step
process. A general strategy for the synthesis of Psammaplin A analogues is as follows:

Preparation of the Oxime Acid: Starting from a suitable brominated tyrosine derivative, the
corresponding oxime acid is synthesized. This typically involves reaction with hydroxylamine.

» Activation of the Carboxylic Acid: The carboxylic acid group of the oxime acid is activated,
often using a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate).

o Coupling with the Diselenide Linker: The activated oxime acid is then coupled with a
diselenide-containing diamine linker to form the final symmetrical Hdac-IN-73 molecule.

« Purification: The final product is purified using standard techniques such as column
chromatography or high-performance liquid chromatography (HPLC).
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HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of Hdac-IN-73 to inhibit the activity of specific HDAC enzymes.

» Reagents: Recombinant human HDAC1 and HDACG6 enzymes, a fluorogenic HDAC
substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, and assay
buffer.

e Procedure: a. In a 96-well plate, add the assay buffer, the HDAC enzyme, and varying
concentrations of Hdac-IN-73 or TSA. b. Incubate the plate at 37°C for a specified time (e.g.,
15 minutes). c. Add the fluorogenic HDAC substrate to initiate the reaction. d. Incubate the
plate at 37°C for a further period (e.g., 30 minutes). e. Stop the reaction by adding a
developer solution containing a protease that cleaves the deacetylated substrate, releasing
the fluorescent group. f. Measure the fluorescence intensity using a microplate reader (e.g.,
excitation at 360 nm and emission at 460 nm).

o Data Analysis: The ICso value is calculated by plotting the percentage of inhibition against
the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of Hdac-IN-73 on the proliferation of cancer cells.
e Cell Culture: HCT116 cells are cultured in appropriate media and conditions.

e Procedure: a. Seed HCT116 cells in a 96-well plate and allow them to adhere overnight. b.
Treat the cells with various concentrations of Hdac-IN-73 for a specified duration (e.g., 48 or
72 hours). c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
to each well and incubate for 2-4 hours at 37°C. d. Add a solubilizing agent (e.g., DMSO or a
specialized detergent) to dissolve the formazan crystals. e. Measure the absorbance at a
specific wavelength (e.g., 570 nm) using a microplate reader.

» Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,
and the ICso value is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis in cells treated with Hdac-IN-73.
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e Cell Treatment: Treat HCT116 cells with Hdac-IN-73 at the desired concentrations for a
specific time.

» Staining: a. Harvest the cells and wash them with cold PBS. b. Resuspend the cells in
Annexin V binding buffer. c. Add Annexin V-FITC and Propidium lodide (PI) to the cell
suspension. d. Incubate the cells in the dark at room temperature for 15 minutes.

» Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive
cells are considered apoptotic, while PI positive cells are considered late apoptotic or
necrotic.

o Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.

Cell Cycle Analysis (Propidium lodide Staining)

This assay determines the effect of Hdac-IN-73 on the cell cycle distribution.

e Cell Treatment: Treat HCT116 cells with Hdac-IN-73 at various concentrations for a defined
period.

o Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.

» Staining: a. Wash the fixed cells with PBS. b. Treat the cells with RNase A to degrade RNA.
c. Stain the cells with Propidium lodide (PI) solution.

e Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

o Data Analysis: The percentage of cells in the GO/G1, S, and G2/M phases of the cell cycle is
determined using cell cycle analysis software.

Western Blot Analysis for Histone Acetylation

This technique is used to detect the increase in histone acetylation following treatment with
Hdac-IN-73.

e Protein Extraction: Treat HCT116 cells with Hdac-IN-73. Lyse the cells to extract total protein
or nuclear proteins.
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o SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis
and transfer them to a PVDF or nitrocellulose membrane.

« Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk
in TBST). b. Incubate the membrane with primary antibodies specific for acetylated histone
H3 (Ac-H3) and acetylated a-tubulin (as a non-histone control). A loading control antibody
(e.g., B-actin or total histone H3) should also be used. c. Wash the membrane and incubate
with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the protein
bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

o Data Analysis: Quantify the band intensities to determine the relative increase in protein
acetylation.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of Hdac-IN-73 in a mouse model.

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
e Tumor Implantation: Subcutaneously inject HCT116 cells into the flank of the mice.

o Treatment: Once the tumors reach a palpable size, randomly assign the mice to treatment
and control groups. Administer Hdac-IN-73 (e.g., 5 mg/kg, intraperitoneally) and a vehicle
control according to a predetermined schedule.

e Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular
intervals. Also, monitor the body weight and overall health of the mice.

o Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight
measurement and further analysis (e.g., western blotting for histone acetylation).

o Data Analysis: Compare the tumor growth rates and final tumor weights between the
treatment and control groups.

Signaling Pathways and Visualizations

Hdac-IN-73, as an HDAC inhibitor, influences key cellular signaling pathways that control cell
cycle progression and apoptosis.
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General mechanism of Hdac-IN-73 action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Hdac-IN-73: A Technical Guide for Researchers and
Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15580579#hdac-in-73-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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